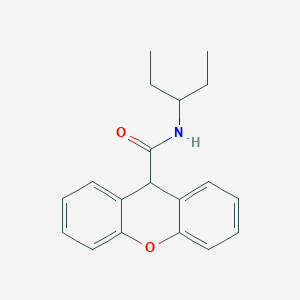

N-pentan-3-yl-9H-xanthene-9-carboxamide

Descripción

N-pentan-3-yl-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a pentan-3-yl chain. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the branched alkyl chain and enhanced stability from the rigid xanthene scaffold.

Synthetic routes for such compounds typically involve coupling xanthene-9-carboxylic acid derivatives with amines under standard amidation conditions. Characterization methods include IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (distinct aromatic proton resonances and alkyl chain signals), and mass spectrometry (molecular ion peak consistent with the molecular formula) .

Propiedades

Número CAS |

349442-03-1 |

|---|---|

Fórmula molecular |

C19H21NO2 |

Peso molecular |

295.4g/mol |

Nombre IUPAC |

N-pentan-3-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C19H21NO2/c1-3-13(4-2)20-19(21)18-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)18/h5-13,18H,3-4H2,1-2H3,(H,20,21) |

Clave InChI |

XDVGQMNRQVWRDL-UHFFFAOYSA-N |

SMILES |

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

SMILES canónico |

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Xanthene Derivatives with Varied 9-Position Substituents

The 9-position of xanthene is a critical site for functionalization. Substitutions here influence solubility, reactivity, and biological interactions:

However, this substitution reduces water solubility, necessitating formulation strategies like salt formation or nanoparticle encapsulation .

Carboxamide Derivatives on Heterocyclic Cores

Carboxamide-functionalized heterocycles are widely explored for bioactivity. Key comparisons include:

The xanthene core’s rigidity may confer superior binding selectivity in enzyme inhibition compared to flexible carbazole derivatives. Conversely, carbazoles exhibit easier synthetic modification due to their less congested structure .

Alkyl-Substituted Amides in Drug Design

The pentan-3-yl group’s branched structure distinguishes it from linear alkyl chains (e.g., n-pentyl or n-hexyl). Branched chains often reduce metabolic degradation and improve pharmacokinetic profiles. For example:

| Compound Class | Alkyl Chain Structure | Metabolic Stability | Example Drug |

|---|---|---|---|

| Linear alkyl amides | n-pentyl | Moderate | Lidocaine (local anesthetic) |

| Branched alkyl amides | pentan-3-yl | High | Target compound (hypothetical) |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is more straightforward than carbazole derivatives due to the commercial availability of xanthene-9-carboxylic acid .

- Thermal Stability : Xanthene derivatives generally exhibit higher thermal stability (>200°C) than carbazoles, making them suitable for high-temperature industrial processes .

- Biological Potential: While carbazoles show broader antimicrobial activity, xanthene carboxamides may excel in central nervous system (CNS) targeting due to their lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.